![molecular formula C13H11F3O B14218351 1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene CAS No. 825627-88-1](/img/structure/B14218351.png)
1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a benzene ring, with an ethenyloxy and but-2-yn-1-yl substituent
Vorbereitungsmethoden
The synthesis of 1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene typically involves multiple steps, including the formation of the ethenyloxy and but-2-yn-1-yl groups and their subsequent attachment to the benzene ring. Common synthetic routes may involve:
Alkylation Reactions: Using alkyl halides and appropriate bases to introduce the but-2-yn-1-yl group.
Ether Formation: Utilizing alcohols and alkylating agents to form the ethenyloxy group.
Trifluoromethylation: Introducing the trifluoromethyl group through reactions with trifluoromethylating agents.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring specific conditions and reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique reactivity and properties.
Wirkmechanismus
The mechanism by which 1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved can vary, but often include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene include:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares a similar structure but lacks the trifluoromethyl group.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Contains a tert-butyl group instead of the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
825627-88-1 |
|---|---|
Molekularformel |
C13H11F3O |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
1-(1-ethenoxybut-2-ynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H11F3O/c1-3-5-12(17-4-2)10-6-8-11(9-7-10)13(14,15)16/h4,6-9,12H,2H2,1H3 |
InChI-Schlüssel |
GIMFEHIKVBEMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C1=CC=C(C=C1)C(F)(F)F)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
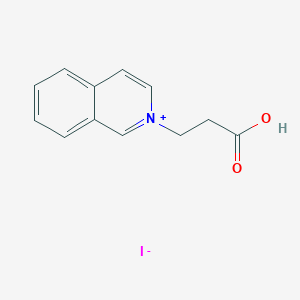
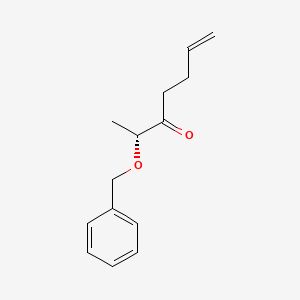
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
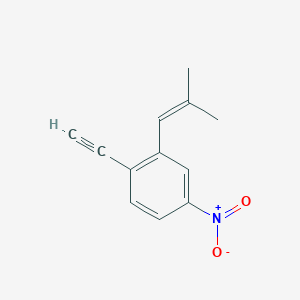

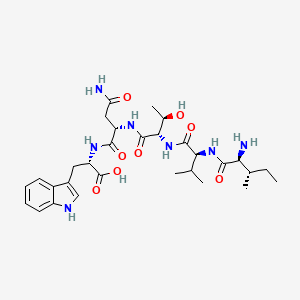
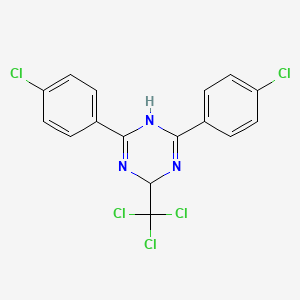
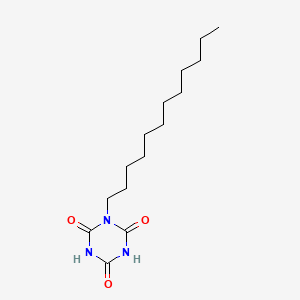
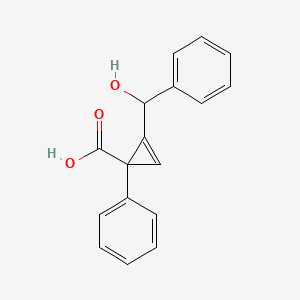

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
